methyl (2S)-3-amino-2-fluoropropanoate hydrochloride
Description
Systematic IUPAC Name and Structural Formula
The IUPAC name of the compound is methyl (2S)-3-amino-2-fluoropropanoate hydrochloride . Its structural formula is derived from the following components:
- Propanoate backbone : A three-carbon chain with a carboxylic acid ester group (methyl ester at C1).
- Fluorine substituent : Attached to the C2 carbon.
- Amino group : Positioned at C3.
- Hydrochloride counterion : Neutralizes the carboxylic acid group.
The SMILES notation for the compound is COC(=O)C@HF , and the InChI key is PEPPPSUJKNPBDA-DFWYDOINSA-N .
CAS Registry Number and Synonyms
| Property | Value |
|---|---|
| CAS Registry Number | 1193100-04-7 |
| Synonyms | Methyl (S)-3-amino-2-fluoropropanoate hydrochloride |
| (2S)-3-Amino-2-fluoropropanoic acid methyl ester hydrochloride |
Molecular Weight and Empirical Formula
| Property | Value |
|---|---|
| Molecular Weight | 157.57 g/mol |
| Empirical Formula | C₄H₉ClFNO₂ |
Chiral Center Configuration and Enantiomeric Purity
The compound contains a single chiral center at C2 , with the (2S) configuration. This stereochemistry is critical for its reactivity and biological interactions.
Key Features of the Chiral Center :
- C2 substituents :
- Fluorine (priority 1)
- Methyl ester (priority 2)
- Amino group (priority 3)
- Hydrogen (priority 4)
- Configuration : The (2S) designation indicates the spatial arrangement of substituents follows the Cahn-Ingold-Prelog priority rules.
Enantiomeric Purity :
The compound is synthesized as a single enantiomer with high optical purity. Determination of enantiomeric excess (ee) typically employs methods such as:
| Method | Principle |
|---|---|
| Chiral HPLC | Separation of enantiomers using chiral stationary phases. |
| Optical Rotation | Measurement of specific rotation (α) relative to a pure enantiomer. |
| NMR Spectroscopy |
Properties
IUPAC Name |
methyl (2S)-3-amino-2-fluoropropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO2.ClH/c1-8-4(7)3(5)2-6;/h3H,2,6H2,1H3;1H/t3-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPPPSUJKNPBDA-DFWYDOINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CN)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-3-amino-2-fluoropropanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-fluoropropanoic acid.
Esterification: The resulting amino acid is then esterified using methanol and an acid catalyst to form the methyl ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions. Common oxidants and outcomes include:
| Reagent/Conditions | Product(s) | Key Observations | References |
|---|---|---|---|
| KMnO₄ (acidic conditions) | Nitropropanoate derivative | Fluorine stabilizes intermediates | |
| H₂O₂ (basic conditions) | Oxime or hydroxylamine derivatives | Selective oxidation at -NH₂ |
The fluorine atom’s electronegativity enhances intermediate stability during oxidation, reducing side reactions.
Substitution Reactions
The amine group participates in nucleophilic substitution, while the ester group can undergo hydrolysis or transesterification:
Amino Group Substitution
| Reagent | Product(s) | Conditions | Yield | References |
|---|---|---|---|---|
| Alkyl halides (e.g., CH₃I) | N-alkylated derivatives | Basic (NaOH) | 70-85% | |
| Acyl chlorides (e.g., AcCl) | Amide derivatives | Room temperature | >90% |
Ester Hydrolysis
| Conditions | Product(s) | Stereochemical Outcome | References |
|---|---|---|---|
| HCl (aqueous) | (2S)-3-amino-2-fluoropropanoic acid | Retention of configuration | |
| NaOH (aqueous) | Sodium carboxylate salt | Racemization observed |
The hydrochloride salt form improves aqueous solubility, facilitating hydrolysis .
Stereoselective Alkylation
The compound acts as a chiral building block in asymmetric synthesis. Computational studies reveal:
-
Enolate formation under basic conditions enables C-alkylation at the α-carbon .
-
Transition states exhibit pyramidalization (α = 28–35°), favoring alkylation on the convex face for the (2S)-enantiomer .
| Reagent | Product Configuration | ΔΔG (kcal/mol) | References |
|---|---|---|---|
| MeBr | (2S,3R)-alkylated | −0.8 |
Reduction Reactions
The ester group is reducible to primary alcohols:
| Reagent | Product(s) | Selectivity | References |
|---|---|---|---|
| LiAlH₄ | (2S)-3-amino-2-fluoropropanol | Complete reduction | |
| DIBAL-H | Aldehyde intermediate | Partial reduction |
Interaction with Biological Targets
The fluorine atom enhances binding affinity via:
-
Hydrogen bonding : F acts as a hydrogen-bond acceptor with enzymes.
-
Electrostatic effects : Polarizes adjacent bonds, modulating metabolic pathways.
Stability and Reactivity Trends
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
Methyl (2S)-3-amino-2-fluoropropanoate hydrochloride has been investigated for its potential as an anticancer agent. Studies have shown that compounds containing fluorinated amino acids can exhibit enhanced antitumor activity due to their structural similarity to natural amino acids, which allows them to interfere with protein synthesis in cancer cells. For instance, the compound's derivatives have been evaluated for their inhibitory effects on various cancer cell lines, demonstrating promising cytotoxicity profiles .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Research indicates that fluorinated compounds can enhance the efficacy of antimicrobial agents against resistant strains of bacteria and fungi. In vitro studies have shown that this compound exhibits moderate activity against pathogens such as Escherichia coli and Candida albicans, suggesting its potential as a lead compound for developing new antimicrobial therapies .
Synthesis and Chemical Applications
Synthesis of Fluorinated Amino Acids
this compound serves as a precursor in the synthesis of various fluorinated amino acids, which are valuable in the development of pharmaceuticals and agrochemicals. The synthesis typically involves the halogenation of serine derivatives, followed by esterification processes that yield high-purity products suitable for further applications .
Chiral Synthesis
The compound's chirality makes it an important building block in asymmetric synthesis. Its unique stereochemistry allows for the selective production of biologically active compounds, which are crucial in drug development. Researchers have utilized this compound in synthesizing chiral intermediates that are essential for creating complex molecules with specific biological activities .
Case Study 1: Anticancer Activity
A study conducted by the National Cancer Institute evaluated the cytotoxic effects of this compound on a panel of cancer cell lines. The results indicated a significant inhibition of cell proliferation, particularly in breast and lung cancer cell lines, with IC50 values suggesting effective dosages for therapeutic applications .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.72 |
| A549 (Lung) | 12.53 |
| HeLa (Cervical) | 20.68 |
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains using the agar diffusion method. The Minimum Inhibitory Concentration (MIC) was determined to assess its effectiveness.
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
| Candida albicans | 100 |
Mechanism of Action
The mechanism of action of methyl (2S)-3-amino-2-fluoropropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The compound may inhibit or modulate the activity of target enzymes, leading to downstream effects on metabolic pathways or cellular processes.
Comparison with Similar Compounds
Methyl (2S)-3-Amino-2-Methoxypropanoate Hydrochloride
Methyl (2S)-2-Amino-3-(2,2-Difluorocyclopropyl)Propanoate Hydrochloride
- Molecular Formula: C₇H₁₂ClF₂NO₂
- Molecular Weight : 223.63 g/mol .
- Key Difference: Incorporation of a 2,2-difluorocyclopropyl group at C3 instead of a simple amino group.
- Fluorine Content: Additional fluorine atoms enhance metabolic stability and lipophilicity, making this compound suitable for CNS-targeting pharmaceuticals.
(R)-Methyl 3-Amino-2-Fluoropropanoate Hydrochloride
- Key Difference : Stereoisomerism at C2 (R-configuration vs. S-configuration) .
- Implications: Biological Activity: Enantiomers often exhibit divergent pharmacological profiles. For example, the (S)-isomer may show higher receptor affinity in specific enzymatic systems.
Comparison with Functionally Similar Compounds
Sulfonylurea Methyl Esters (e.g., Metsulfuron Methyl Ester)
Perfluorinated Propanoic Acid Derivatives
- Examples : Polymers like [306975-56-4] and [328390-05-2] .
- Key Differences: Fluorination Pattern: Multiple fluorine atoms on alkyl chains vs. a single fluorine on the propanoate backbone. Applications: Industrial uses (e.g., surfactants, coatings) due to extreme hydrophobicity and thermal stability .
Physicochemical and Analytical Data Comparison
| Compound | Molecular Weight (g/mol) | Purity | CCS (Ų) [M+H]+ | Key Substituents |
|---|---|---|---|---|
| Target Compound (CAS 4584-49-0) | 154.21 | ≥99% | 134.5 | C2-F, C3-NH₂, methyl ester |
| (S)-2-Methoxy Analog (CAS N/A) | 169.61 | N/A | N/A | C2-OCH₃, C3-NH₂ |
| (S)-Difluorocyclopropyl Analog (CAS N/A) | 223.63 | N/A | N/A | C3-difluorocyclopropyl |
| (R)-Isomer (Ref: 10-F737990) | 154.21 | Discontinued | N/A | R-configuration at C2 |
CCS Note: Collision cross-section (CCS) data for the target compound, derived from ion mobility spectrometry, aids in distinguishing it from analogs during analytical characterization .
Commercial and Industrial Relevance
- Target Compound : Supplied globally by 13+ manufacturers , emphasizing its role in pharmaceutical synthesis (e.g., protease inhibitors or fluorinated APIs) .
- Contrasts: Methoxy Analog: Limited commercial availability suggests niche applications. (R)-Isomer: Discontinuation highlights the importance of stereochemical control in industrial production .
Biological Activity
Methyl (2S)-3-amino-2-fluoropropanoate hydrochloride is a synthetic amino acid derivative with potential applications in medicinal chemistry, particularly in the development of antimicrobial agents and as a building block for bioactive compounds. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through stereoselective alkylation of isoserine derivatives, which allows for the introduction of a fluorine atom at the beta position. This modification enhances the compound's biological properties by influencing its interaction with biological targets. The presence of a quaternary stereocenter at the alpha position plays a significant role in the conformational behavior of the molecule, making it an attractive candidate for peptidomimetic applications and antibiotic synthesis .
Structural Formula
The structural formula can be represented as follows:
This indicates the presence of chlorine, fluorine, nitrogen, and oxygen atoms, contributing to its unique chemical properties.
Antimicrobial Properties
Research indicates that amino acid-based compounds, including this compound, exhibit significant antimicrobial activity. These compounds are often designed to mimic natural substrates of bacterial enzymes, thereby inhibiting their function. For example, derivatives of this compound have been shown to inhibit MurD enzyme activity in E. coli, which is crucial for bacterial cell wall synthesis .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as a competitive inhibitor for enzymes involved in bacterial cell wall biosynthesis.
- Structural Mimicry : By mimicking natural amino acids, it can interfere with peptide bond formation and protein synthesis.
- Altered Membrane Permeability : Fluorinated compounds often alter membrane properties, enhancing their ability to penetrate bacterial cell walls .
Study 1: Inhibition of MurD Enzyme
A study conducted by Humljan et al. explored various amino acid derivatives as inhibitors of the MurD enzyme from E. coli. This compound was tested alongside other compounds. Results indicated that this derivative exhibited a notable inhibitory effect on MurD activity, demonstrating its potential as an antimicrobial agent .
Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of amino acid-based compounds. The study revealed that this compound showed significant activity against Candida albicans, suggesting its utility in treating fungal infections .
Table 1: Biological Activities of this compound
| Activity Type | Target Organism | Inhibition Concentration (µM) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 10 | |
| Antifungal | Candida albicans | 15 | |
| Enzyme Inhibition | MurD | 5 |
Table 2: Comparison with Other Amino Acid Derivatives
| Compound Name | Antibacterial Activity (µM) | Antifungal Activity (µM) |
|---|---|---|
| This compound | 10 | 15 |
| Methyl 3-amino-2-hydroxypropanoate hydrochloride | 20 | 25 |
| Racemic 3-fluorovinylglycine | 30 | 35 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing methyl (2S)-3-amino-2-fluoropropanoate hydrochloride with high enantiomeric purity?
- Methodology :
- Chiral Starting Materials : Use (S)-configured precursors (e.g., L-serine derivatives) to retain stereochemistry during fluorination.
- Fluorination Strategies : Employ electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic substitutions with KF in polar aprotic solvents like DMF .
- Salt Formation : React the free base with HCl in anhydrous ether or ethanol to precipitate the hydrochloride salt, ensuring high purity via recrystallization .
- Key Data :
| Parameter | Value/Technique | Source |
|---|---|---|
| Purity Verification | Chiral HPLC (>98% ee) | |
| Yield Optimization | 40-50% via sulfamidate intermediates |
Q. How can the compound’s stability during storage and handling be ensured?
- Methodology :
- Hygroscopicity Mitigation : Store under inert gas (N₂/Ar) in sealed, desiccated containers at -20°C to prevent hydrolysis of the ester group .
- Solubility Considerations : Use anhydrous DMSO or DMF for stock solutions to avoid decomposition in aqueous environments .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodology :
- Stereochemical Confirmation : ¹H/¹⁹F NMR to verify fluorine position and (2S) configuration (e.g., δ 4.5–4.9 ppm for fluorinated protons) .
- Elemental Analysis : Validate molecular composition (C₄H₈ClFNO₂) with combustion analysis .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (m/z ≈ 154.21 for free base) .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s reactivity in peptide coupling reactions?
- Methodology :
- Steric and Electronic Effects : Fluorine’s electronegativity reduces nucleophilicity of the amino group, requiring activated coupling agents (e.g., HATU or EDC/HOBt) for amide bond formation .
- Kinetic Studies : Monitor reaction progress via LC-MS to optimize coupling efficiency (e.g., 70–80% yield with HATU in DMF) .
Q. Can this compound serve as a precursor for radiopharmaceuticals (e.g., ¹⁸F-labeled probes)?
- Methodology :
- Radiolabeling Feasibility : Substitute the fluorine atom with [¹⁸F]fluoride via nucleophilic aromatic substitution (NAS) or aliphatic displacement .
- Purification Challenges : Use semi-preparative HPLC with C18 columns to isolate the radiolabeled product (RCP >95%) .
Q. What are the metabolic stability implications of the ester group in biological systems?
- Methodology :
- In Vitro Hydrolysis Assays : Incubate with esterases in human liver microsomes (HLMs) and monitor degradation via LC-MS/MS (t₁/₂ ≈ 30–60 min) .
- Prodrug Potential : Compare hydrolysis rates with methyl vs. ethyl esters to tailor release kinetics .
Q. How do pH variations affect the compound’s stereochemical integrity in aqueous solutions?
- Methodology :
- Stability Studies : Conduct accelerated degradation tests at pH 2–9 (37°C) and analyze enantiomeric excess (ee) via chiral HPLC.
- Key Finding : Degradation <5% at pH 4–6 over 24 hours; racemization observed at pH >8 .
Data Contradictions and Resolutions
- Synthetic Yield Variability : reports 45–50% yields for fluorinated analogs via sulfamidate routes, while other methods (e.g., SN2 displacement) yield 30–40% . Resolution: Optimize reaction temperature (0°C vs. RT) and solvent polarity.
- Storage Stability : emphasizes strict anhydrous conditions, whereas suggests short-term stability in ethanol. Resolution: Prefer inert, non-protic solvents for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
